molecular formula C12H19N3 B1493292 4-(2,3-Dimethylphenyl)piperazin-1-amine CAS No. 2098002-26-5

4-(2,3-Dimethylphenyl)piperazin-1-amine

Cat. No. B1493292
CAS RN: 2098002-26-5
M. Wt: 205.3 g/mol
InChI Key: DMTQUGCHRQQZIP-UHFFFAOYSA-N
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Description

“4-(2,3-Dimethylphenyl)piperazin-1-amine” is a compound that belongs to the class of organic compounds known as piperazines . It is offered by some chemical suppliers, indicating its use in research or industrial applications.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

A study on N-Mannich bases derived from 1,3,4-oxadiazole and 1-substituted piperazines, including structures related to 4-(2,3-Dimethylphenyl)piperazin-1-amine, demonstrated potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Furthermore, some of these compounds showed significant anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells (L. H. Al-Wahaibi et al., 2021).

Synthesis and Characterization of Metal Complexes

Research on novel phenolic Mannich bases derived from 3,4-dimethylphenol and piperazine (closely related to the chemical structure ) resulted in the synthesis and characterization of metal complexes with Ni(II) and Cu(II). These complexes have been studied for their potential applications in various fields, including materials science and catalysis (Nurgün Büyükkıdan & S. Özer, 2013).

Photochemical Charge Separation

A study exploring rod-like molecules based on aromatic imides and diimides, involving piperazine units, highlighted their application in efficient two-step electron transfer processes. This research has implications for the development of new materials for solar energy conversion and storage (S. Greenfield et al., 1996).

Atmospheric Fate of Piperazine

An investigation into the atmospheric behavior of piperazine (PZ), including derivatives like this compound, revealed its potential impact on sulfuric acid-based new particle formation (NPF). This study offers insights into the environmental implications of piperazine, especially in its role in CO2 capture technologies (Fangfang Ma et al., 2019).

properties

IUPAC Name

4-(2,3-dimethylphenyl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-4-3-5-12(11(10)2)14-6-8-15(13)9-7-14/h3-5H,6-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQUGCHRQQZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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